Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin
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Overview
Description
Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin is an impurity of Doxorubicin, an anthracycline antibiotic known for its anti-Gram-positive bacterial activity and broad antitumor spectrum. This compound is significant in the study of Doxorubicin’s properties and its various impurities.
Chemical Reactions Analysis
Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin, being an impurity of Doxorubicin, would undergo similar types of chemical reactions. These reactions include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin is primarily used in scientific research to study the properties and impurities of Doxorubicin. Its applications span across various fields:
Chemistry: Used to understand the chemical properties and reactions of Doxorubicin and its impurities.
Biology: Helps in studying the biological activity and interactions of Doxorubicin.
Medicine: Used in research to improve the efficacy and safety of Doxorubicin as an antitumor agent.
Industry: Plays a role in quality control during the manufacturing process of Doxorubicin.
Mechanism of Action
The mechanism of action of Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin is closely related to that of Doxorubicin. Doxorubicin works by intercalating DNA, thereby inhibiting the synthesis of macromolecules and inducing apoptosis in cancer cells. The molecular targets include topoisomerase II, an enzyme critical for DNA replication and repair. The pathways involved include the generation of free radicals and the induction of oxidative stress, leading to cell death.
Comparison with Similar Compounds
Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin is unique due to its specific structure and role as an impurity of Doxorubicin. Similar compounds include other impurities of Doxorubicin, such as:
- Doxorubicin Hydrochloride Impurity 5
- Doxorubicin Hydrochloride Impurity 6
These compounds share structural similarities with Doxorubicin but differ in their specific chemical modifications and properties.
Properties
Molecular Formula |
C20H12O7 |
---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
methyl 5,7,12-trihydroxy-6,11-dioxotetracene-2-carboxylate |
InChI |
InChI=1S/C20H12O7/c1-27-20(26)8-5-6-9-11(7-8)18(24)14-15(16(9)22)19(25)13-10(17(14)23)3-2-4-12(13)21/h2-7,21-22,24H,1H3 |
InChI Key |
VQRYGLOAHKMDHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC=C4)O)O |
Origin of Product |
United States |
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